molecular formula C11H16N2O2 B7903950 (2S)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid

(2S)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid

Cat. No.: B7903950
M. Wt: 208.26 g/mol
InChI Key: SSTSWEZLQKZJQW-UHFFFAOYSA-N
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Description

(2S)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid is an organic compound with a complex structure that includes an amino group, a phenyl ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2-(dimethylamino)benzaldehyde and an appropriate amino acid derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The process would be optimized for cost-efficiency, yield, and purity, often employing advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles such as sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism by which (2S)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-phenylpropanoic acid: Lacks the dimethylamino group, leading to different chemical properties and biological activities.

    (2S)-2-amino-3-[2-(methylamino)phenyl]propanoic acid: Contains a methylamino group instead of a dimethylamino group, affecting its reactivity and interactions.

Uniqueness

(2S)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid is unique due to the presence of the dimethylamino group, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses.

Properties

IUPAC Name

2-amino-3-[2-(dimethylamino)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)10-6-4-3-5-8(10)7-9(12)11(14)15/h3-6,9H,7,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTSWEZLQKZJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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